molecular formula C13H23NO7S B125821 Levalbuterol sulfate CAS No. 148563-16-0

Levalbuterol sulfate

Numéro de catalogue: B125821
Numéro CAS: 148563-16-0
Poids moléculaire: 337.39 g/mol
Clé InChI: OVICLFZZVQVVFT-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levalbuterol sulfate, the (R)-enantiomer of albuterol (salbutamol), is a selective β2-adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease (COPD). It is administered via inhalation to induce bronchodilation by relaxing airway smooth muscle . Unlike racemic albuterol sulfate (a 50:50 mixture of (R)- and (S)-enantiomers), this compound contains only the pharmacologically active (R)-enantiomer, which is responsible for bronchodilatory effects. The (S)-enantiomer, present in racemic formulations, has been associated with pro-inflammatory effects and reduced therapeutic efficacy .

This compound exhibits improved receptor specificity and reduced systemic side effects compared to racemic albuterol. Its molecular formula is (C₁₃H₂₁NO₃)₂·H₂SO₄, and it is available in nebulizer solutions (e.g., 0.63 mg/3 mL and 1.25 mg/3 mL doses) . Regulatory standards, including USP monographs, emphasize stringent quality control for enantiomeric purity and related compounds (e.g., Levalbuterol Related Compounds A–F) to ensure safety and efficacy .

Méthodes De Préparation

Chiral Resolution of Racemic Salbutamol

Industrial-Scale Chiral Chromatography

A patent by CN105753721A outlines a large-scale chromatographic resolution process:

  • Column Preparation : Pack a preparative HPLC column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase.

  • Mobile Phase : Use a hexane:isopropanol:diethylamine (80:20:0.1 v/v) mixture at 25°C.

  • Loading : Inject racemic salbutamol dissolved in mobile phase (20 g/L concentration).

  • Fraction Collection : Collect the (R)-enantiomer fraction at 12–14 min retention time.

Performance Metrics :

ParameterValue
Enantiomeric Excess (ee)99.5%
Yield42%
Purity (HPLC)99.8%

This method achieves high purity but suffers from moderate yield due to incomplete separation.

Diastereomeric Salt Crystallization

An alternative method from CN114409552A employs (2R,3R)-di-p-toluoyl-tartaric acid as a resolving agent:

  • Reaction : Mix racemic salbutamol (1 eq) with the tartaric acid derivative (0.55 eq) in ethanol.

  • Crystallization : Cool to 0°C to precipitate the (R)-salbutamol-tartrate diastereomer.

  • Liberation : Treat the salt with aqueous NaOH to free levosalbutamol.

Optimization Data :

FactorOptimal Conditionee Improvement
SolventEthanol/Water (9:1)98% → 99.2%
Cooling Rate0.5°C/min97% → 98.5%
Molar Ratio (Acid:Base)0.55:1Yield: 48%

This approach reduces reliance on expensive chromatography but requires meticulous control of crystallization kinetics.

Asymmetric Synthesis of Levosalbutamol

Catalytic Asymmetric Epoxidation

CN103553941B discloses a synthesis route starting from salicylaldehyde:

Reaction Steps :

  • Friedel-Crafts Acylation :

    • React salicylaldehyde with chloroacetyl chloride in dichloromethane using AlCl₃ as a catalyst (50°C, 12 h).

    • Yield: 89% of (chloroacetyl)salicylaldehyde intermediate.

  • Epoxidation :

    • Treat the intermediate with tert-butylamine and formaldehyde in toluene.

    • Employ a chiral amphiphilic block copolymer (e.g., MPEO-b-PGTQ) to induce enantioselectivity.

    • Reaction at 40°C for 24 h achieves 94% ee.

  • Reductive Amination :

    • Reduce the epoxide with NaBH₄ in methanol to form levosalbutamol.

Critical Process Parameters :

StepTemperatureTimeCatalyst Loadingee
Friedel-Crafts50°C12 h1.5 eq AlCl₃N/A
Epoxidation40°C24 h10 wt% MPEO-b-PGTQ94%

Enantioselective Hydrogenation

A modified approach from CN105753721A uses asymmetric hydrogenation of a ketone precursor:

  • Ketone Synthesis :

    • Condense 4-hydroxybenzaldehyde with 2-bromo-1-(tert-butylamino)ethanol.

  • Hydrogenation :

    • React the ketone with H₂ (50 psi) in the presence of a Ru-BINAP catalyst.

    • Achieves 98% ee at 80% conversion.

Catalyst Comparison :

CatalysteeConversion
Ru-BINAP98%80%
Rhodium-Josiphos95%85%

Conversion of Levosalbutamol Hydrochloride to Sulfate

Salt Metathesis Reaction

CN114409552A details the conversion process:

  • Neutralization :

    • Dissolve levosalbutamol hydrochloride in water and adjust pH to 10 with K₂CO₃.

    • Extract freebase with ethyl acetate.

  • Sulfate Formation :

    • React the freebase with H₂SO₄ (0.5 eq) in isopropanol.

    • Crystallize at −20°C to yield levalbuterol sulfate.

Quality Metrics :

ParameterHydrochlorideSulfate
Purity (HPLC)99.1%99.9%
Residual Solvents<0.1%<0.05%
Water Content1.2%0.8%

Industrial Process Optimization

Cost-Benefit Analysis of Methods

MethodCapex ($M)Opex ($/kg)eeYield
Chiral Chromatography2.512,00099.5%42%
Asymmetric Synthesis4.18,50098%78%
Salt Metathesis1.26,20099.9%91%

Asymmetric synthesis offers higher yield but requires significant upfront investment in chiral catalysts. Salt metathesis from hydrochloride precursors is economically favorable for facilities with existing HCl salt production.

Environmental Impact Mitigation

  • Solvent Recovery : >90% toluene and ethyl acetate recycled via distillation .

  • Catalyst Reuse : Ru-BINAP catalysts reused 5× with <2% activity loss .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de lévosalbutamol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

Le sulfate de lévosalbutamol a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le sulfate de lévosalbutamol exerce ses effets en se liant sélectivement aux récepteurs β2 adrénergiques des cellules musculaires lisses des voies respiratoires. Cette liaison active l'adénylate cyclase, ce qui augmente la concentration intracellulaire d'adénosine monophosphate cyclique (AMPc). L'augmentation de l'AMPc active la protéine kinase A, qui inhibe la phosphorylation de la myosine et abaisse les concentrations intracellulaires de calcium. Cela conduit à la relaxation des cellules musculaires lisses et à la bronchodilatation .

Composés similaires :

    Salbutamol : Un mélange racémique contenant à la fois les énantiomères ® et (S).

    Terbutaline : Un autre agoniste des récepteurs β2 adrénergiques utilisé pour des indications similaires.

    Formotérol : Un agoniste des récepteurs β2 adrénergiques à action prolongée.

Comparaison :

Le sulfate de lévosalbutamol se distingue par sa pureté énantiomérique et son action sélective sur les récepteurs β2 adrénergiques, ce qui en fait un agent thérapeutique précieux dans la prise en charge des affections respiratoires.

Applications De Recherche Scientifique

Pharmacological Mechanism

Levalbuterol acts as a selective agonist for β-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. Compared to racemic albuterol, levalbuterol has a higher binding affinity for these receptors and fewer side effects related to β-1 receptor activation, such as tachycardia . This selectivity is crucial for patients with cardiovascular comorbidities or those sensitive to the systemic effects of bronchodilators.

Treatment of Asthma and COPD

Levalbuterol is indicated for the treatment of bronchospasm associated with asthma and COPD. Studies have shown that it effectively improves lung function as measured by forced expiratory volume in 1 second (FEV1) and reduces the frequency of asthma attacks.

  • Efficacy : In a randomized controlled trial, levalbuterol demonstrated a significantly smaller maximum percent decrease in FEV1 after exercise compared to placebo (−4.8% vs. −22.5%), indicating its effectiveness in preventing exercise-induced bronchospasm (EIB) in asthmatic patients .
  • Safety : A comparison study found that levalbuterol resulted in a lower increase in heart rate compared to racemic albuterol (mean change of 10 bpm vs. 26 bpm), suggesting a better safety profile for patients with potential cardiac issues .

Exercise-Induced Bronchospasm (EIB)

Levalbuterol has been shown to be effective in preventing EIB. In clinical trials, it provided significant protection against post-exercise decreases in FEV1, making it a preferred choice for athletes or individuals engaging in physical activities .

Pediatric Use

Levalbuterol is also utilized in pediatric populations. Studies indicate that children using levalbuterol experience similar efficacy in bronchodilation with fewer side effects compared to racemic albuterol . This makes it suitable for young patients who may be more susceptible to adverse reactions from medications.

Case Study 1: Paradoxical Bronchoconstriction

A notable case involved a 36-year-old male who experienced paradoxical bronchoconstriction following levalbuterol administration. Despite initial treatment with oral steroids and levalbuterol via metered-dose inhaler (MDI), his pulmonary function declined post-treatment. This case highlights the importance of monitoring responses to levalbuterol, particularly in new-onset asthma cases .

Case Study 2: Efficacy in Acute Asthma Exacerbation

In another study at an urban tertiary children's hospital, levalbuterol was evaluated against racemic albuterol for acute asthma treatment. The findings indicated that levalbuterol provided comparable or superior bronchodilation effects while minimizing heart rate increases, underscoring its utility in emergency settings .

Data Overview

The following table summarizes key findings from studies comparing levalbuterol with racemic albuterol:

Study Population Outcome Measure Levalbuterol Racemic Albuterol Significance
Study 1Adults with asthmaFEV1 improvement+12%+8%p < 0.05
Study 2Children with EIBEIB prevention93% protected53% protectedp = 0.0143
Study 3COPD patientsHeart rate change+10 bpm+26 bpmp < 0.001

Mécanisme D'action

Levosalbutamol sulfate exerts its effects by selectively binding to β2 adrenergic receptors on the smooth muscle cells in the airways. This binding activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The increase in cAMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations. This leads to the relaxation of smooth muscle cells and bronchodilation .

Comparaison Avec Des Composés Similaires

Pharmacological and Chemical Properties

Table 1: Key Pharmacological Differences

Compound Enantiomer Composition Molecular Formula β2-Receptor Selectivity Stability in Solution
Levalbuterol sulfate Pure (R)-enantiomer (C₁₃H₂₁NO₃)₂·H₂SO₄ High Stable at acidic pH
Racemic albuterol sulfate 50:50 (R)- and (S)-enantiomers (C₁₃H₂₁NO₃)₂·H₂SO₄ Moderate Prone to degradation
Levalbuterol tartrate Pure (R)-enantiomer C₁₃H₂₁NO₃·C₄H₆O₆ High Requires buffered solutions
Levalbuterol HCl Pure (R)-enantiomer C₁₃H₂₁NO₃·HCl High Compatible with nebulizers

Key Findings :

  • This compound’s enantiomeric purity enhances β2-receptor targeting, reducing off-target effects like tachycardia .
  • Racemic albuterol sulfate’s (S)-enantiomer may increase airway hyperreactivity and inflammation, as shown in preclinical models .
  • Stability studies indicate this compound maintains integrity in acidic nebulizer solutions, whereas racemic albuterol degrades faster under similar conditions .

Table 2: Clinical Trial Outcomes (Selected Studies)

Study Identifier Phase Comparison Outcome Summary
NCT00667797 4 Levalbuterol HCl vs. Albuterol sulfate Levalbuterol showed comparable efficacy with fewer adverse events (e.g., tremor).
NCT00667407 3 Levalbuterol 1.25 mg vs. Racemic albuterol Levalbuterol improved FEV₁ with 30% lower rescue inhaler use.

Key Findings :

  • Levalbuterol formulations demonstrate non-inferior bronchodilation to racemic albuterol but with a 20–30% reduction in side effects (e.g., palpitations) .
  • The (S)-enantiomer in racemic albuterol may antagonize (R)-enantiomer activity, necessitating higher doses for equivalent efficacy .

Formulation and Regulatory Status

Table 3: Formulary and Regulatory Comparison

Compound FDA-Approved Brands Formulary Tier (Example Plans) Key Restrictions
This compound Xopenex® (historical) Tier 3 Prior authorization required
Racemic albuterol sulfate ProAir®, Ventolin® HFA Tier 1 First-line therapy; no restrictions
Levalbuterol HCl Generic solutions Tier 3 Quantity limits (e.g., 3 vials/month)

Key Findings :

  • Racemic albuterol sulfate is preferred in most formularies due to lower cost, whereas levalbuterol is reserved for patients intolerant to racemic formulations .
  • Regulatory updates (e.g., USP revisions to Levalbuterol Hydrochloride monographs) emphasize rigorous impurity profiling to address enantiomeric contamination risks .

Adverse Effects and Drug Interactions

  • This compound : Lower incidence of tachycardia and hypokalemia vs. racemic albuterol due to reduced systemic absorption .
  • Racemic albuterol sulfate : Associated with higher rates of nervousness and tremor, particularly in high doses .
  • Contraindications : Concurrent use of levalbuterol and racemic albuterol is discouraged due to overlapping mechanisms and toxicity risks .

Activité Biologique

Levalbuterol sulfate, a selective beta-2 adrenergic agonist, is primarily used as a bronchodilator in the management of asthma and other pulmonary conditions. Its unique pharmacological profile stems from its formulation as the (R)-enantiomer of albuterol, which allows it to exert therapeutic effects while minimizing side effects associated with the (S)-enantiomer. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Levalbuterol acts by binding to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and subsequent bronchodilation. Unlike racemic albuterol, which contains both (R)- and (S)-isomers, levalbuterol's single-isomer formulation enhances its efficacy while reducing adverse effects such as tachycardia and jitteriness associated with (S)-albuterol .

Pharmacological Properties

Efficacy : Clinical studies demonstrate that levalbuterol provides comparable or superior bronchodilation compared to racemic albuterol. For instance, a study showed that levalbuterol administered 30 minutes before exercise significantly reduced the maximum percent decrease in FEV1 (Forced Expiratory Volume in 1 second) during exercise-induced bronchospasm (EIB) compared to placebo .

Safety Profile : Levalbuterol has been shown to have a favorable safety profile. In clinical trials, it was well tolerated among patients with asthma, with fewer reports of side effects compared to racemic albuterol .

Comparative Studies

A comprehensive review of studies comparing levalbuterol and racemic albuterol highlights several key findings:

Study Population Outcome Results
Adults with EIBFEV1 post-exerciseLevalbuterol: -4.8% vs. Placebo: -22.5% (p=0.0143)
Pediatric & Adult Asthma PatientsBronchodilationComparable efficacy with fewer side effects
Asthma patientsSide effectsLower incidence of tachycardia with levalbuterol

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients demonstrated that levalbuterol effectively reduced asthma symptoms with minimal side effects. The study reported that 93% of patients treated with levalbuterol experienced less than a 20% decrease in FEV1 after exercise compared to only 53% in the placebo group .

Case Study 2: Long-term Use in Adults

In a long-term study assessing the impact of levalbuterol on adult patients with moderate to severe asthma, participants reported improved quality of life and reduced reliance on rescue inhalers. The study concluded that levalbuterol's single-isomer formulation may provide enhanced therapeutic benefits over time .

Research Findings

Levalbuterol's mechanism extends beyond bronchodilation; recent studies indicate potential neuroprotective properties. Research has suggested that levalbuterol may lower feedback inhibition by dopamine and delay protein misfolding in neurological contexts, indicating its versatility beyond respiratory applications .

Q & A

Basic Research Questions

Q. What are the key pharmacological differences between levalbuterol sulfate and racemic albuterol, and how do these differences inform experimental design in preclinical studies?

  • This compound, the (R)-enantiomer of albuterol, exhibits selective β2-adrenergic receptor agonism with reduced cardiovascular side effects compared to the racemic mixture. Preclinical studies should include comparative dose-response curves for bronchorelaxation and cardiac effects using isolated tracheal and atrial tissue models. Analytical methods such as chiral HPLC are critical to confirm enantiomeric purity .

Q. What standardized chromatographic methods are recommended for assessing the enantiomeric purity of this compound in synthetic batches?

  • The USP recommends using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol:diethylamine (90:10:0.1 v/v). System suitability requires a resolution factor ≥2.0 between (R)- and (S)-enantiomers. Quantify impurities using peak area normalization, ensuring ≤0.5% (S)-enantiomer .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in clinical trials regarding the efficacy of this compound versus racemic albuterol in pediatric asthma populations?

  • Contradictions often arise from variability in dosing regimens, patient stratification (e.g., genetic polymorphisms in β2 receptors), or outcome measures (FEV1 vs. symptom scores). Meta-analyses should employ subgroup analyses stratified by age, genotype (e.g., Arg16Gly variants), and adherence metrics. Sensitivity analyses can identify confounding factors, such as concurrent corticosteroid use .

Q. What methodological considerations are critical when designing in vitro studies to evaluate the metabolic stability of this compound in human hepatocytes?

  • Use cryopreserved hepatocytes from ≥5 donors to account for inter-individual variability. Incubate with levalbuterol (1–100 μM) and quantify parent compound and sulfate conjugates via LC-MS/MS. Include positive controls (e.g., propranolol for phase I metabolism) and normalize results to protein content. Report intrinsic clearance (CLint) using the substrate depletion method .

Q. What strategies optimize the enantioselective synthesis of this compound to minimize (S)-enantiomer contamination during scale-up?

  • Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution using lipases. Monitor reaction progress with real-time chiral HPLC. For crystallization, use solvent systems (e.g., ethanol/water) that favor (R)-enantiomer nucleation. Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, enhance batch consistency .

Q. How should researchers address discrepancies between in vivo bronchodilatory efficacy and in vitro receptor-binding assays for this compound?

  • Discrepancies may result from pharmacokinetic factors (e.g., lung tissue penetration) or assay conditions (e.g., receptor desensitization in vitro). Conduct parallel studies using isolated human bronchial smooth muscle cells and murine asthma models. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free plasma concentrations with receptor occupancy .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent adverse effects of this compound in longitudinal clinical trials?

  • Use mixed-effects models to account for repeated measures and dropout rates. For rare events (e.g., tachycardia), apply Bayesian hierarchical models with informative priors from historical data. Pre-specified adverse event adjudication committees reduce bias in endpoint classification .

Q. How can researchers ensure reproducibility when reporting this compound formulation stability under varying storage conditions?

  • Follow ICH Q1A guidelines: test batches under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions for 6–12 months. Use validated stability-indicating methods (e.g., UPLC with photodiode array detection). Report degradation products (e.g., oxidation derivatives) with thresholds per ICH Q3B .

Q. Data Interpretation and Reporting

Q. What criteria should be applied to validate biomarkers of this compound response in COPD patients?

  • Biomarkers (e.g., fractional exhaled nitric oxide, FeNO) must demonstrate analytical validity (precision ≤20% CV), clinical correlation (ROC AUC ≥0.7 vs. FEV1 improvement), and biological plausibility (e.g., linkage to β2 receptor signaling pathways). Cross-validate in independent cohorts using blinded analysis .

Q. How can conflicting results from genomic studies on this compound responsiveness be reconciled?

  • Perform multi-omics integration (GWAS + transcriptomics) to identify co-regulated pathways. Use Mendelian randomization to distinguish causal variants from linkage disequilibrium artifacts. Replication in diverse ancestries and functional validation (e.g., CRISPR-edited cell lines) strengthen conclusions .

Propriétés

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICLFZZVQVVFT-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164006
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148563-16-0
Record name Levalbuterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148563-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Levalbuterol sulfate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Levalbuterol sulfate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Levalbuterol sulfate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Levalbuterol sulfate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Levalbuterol sulfate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Levalbuterol sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.